K201 free base
Overview
Description
K201 free base, also known as JTV-519, is a small molecule that is classified as a 4-benzylpiperidine . It belongs to the class of organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of K201 free base is C25H32N2O2S . The compound has a mono-isotopic weight of 424.218448968 and an average weight of 424.599 . The IUPAC name for K201 free base is 3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one .Scientific Research Applications
1. Cardiac Applications
K201, also known as JTV-519, has been extensively studied for its effects on cardiac function. Research shows that K201 can significantly affect diastolic contractions and calcium (Ca2+) release in rat ventricular cardiomyocytes during β-adrenergic stimulation. It reduces the amplitude of diastolic contractions and alters the spatiotemporal properties of diastolic Ca2+ release (Elliott et al., 2011). Additionally, K201 has been found to modify excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes (Loughrey et al., 2007).
2. Anti-arrhythmic Properties
K201 demonstrates anti-arrhythmic properties by suppressing spontaneous Ca2+ release and reducing the propensity for contractile dysfunction. This is evident from its ability to reduce the frequency of diastolic events and initiation points/diastolic interval in cardiomyocytes (Hunt et al., 2007). Additionally, K201 is noted for inhibiting clofilium-induced torsades de pointes and attenuating an increase in repolarization, highlighting its potential in treating arrhythmias (Hasumi et al., 2007).
3. Broad Pharmacological Characteristics
K201 is characterized by its multifaceted pharmacological properties, including acting as a nonspecific blocker of sodium, potassium, and calcium channels. Its cardioprotective effects are significant and diverse, indicating potential applications in treating a variety of cardiac conditions such as atrial fibrillation, ventricular fibrillation, heart failure, and ischemic heart disease (Kaneko et al., 2009).
4. Renal Hemodynamic Effects
Beyond its cardiac implications, K201 has been observed to have natriuretic, diuretic, glomerular filtration rate-enhancing, and vasodilating properties. This suggests its potential utility in the treatment of heart failure, where both cardiac and renal functions are critical (Lisý & Burnett, 2006).
5. Potential in Molecular Dynamics and Data Analysis
While not directly related to its pharmacological properties, K201 has been referenced in studies focusing on molecular dynamics and data analysis. This includes applications in free-energy calculations and microarray data management, suggesting its relevance in broader scientific research contexts (Hansen & van Gunsteren, 2014); (Vallon-Christersson et al., 2009).
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGETCFOVJEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163201 | |
Record name | K201 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
K201 free base | |
CAS RN |
145903-06-6 | |
Record name | 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145903-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | K201 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145903066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K201 free base | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | K201 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-benzl-1-piperidinyl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JTV-519 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBY0ENK2GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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